Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid
Description
Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid (CAS: 898404-95-0) is a fluorinated aromatic compound featuring a tetralin (1,2,3,4-tetrahydronaphthalene) backbone substituted with an Fmoc (9-fluorenylmethyloxycarbonyl) group at the amino position and a carboxylic acid at the C1 position. This compound is widely utilized in peptide synthesis due to the Fmoc group’s stability under basic conditions and its ease of removal under mild acidic conditions. Key physicochemical properties include:
- Molecular formula: C₂₆H₂₃NO₄
- Molecular weight: 413.47 g/mol (calculated)
- Density: 0.924 g/cm³
- Boiling point: 840.3°C (estimated)
- Flash point: 205.2°C .
Its rigid tetracyclic structure and stereochemical constraints make it valuable for designing conformationally restricted peptides or small-molecule inhibitors in drug discovery.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-24(29)26(15-7-9-17-8-1-6-14-23(17)26)27-25(30)31-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22H,7,9,15-16H2,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLHSCIAHSZYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino acid and Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of amino group protection, but with optimized reaction conditions to ensure higher yields and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: : Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-THNCA is primarily utilized in SPPS due to its ability to form stable peptide bonds while maintaining the integrity of sensitive functional groups. This method allows for the efficient assembly of peptides and peptidomimetics.
Case Study: Amphipathic Peptidomimetics
A study demonstrated the use of Fmoc-THNCA in synthesizing amphipathic peptidomimetics that exhibited antimicrobial properties. The incorporation of Fmoc-THNCA into the peptide sequences enhanced their stability and activity against both Gram-positive and Gram-negative bacteria .
Drug Development
The compound has been explored for its potential in drug development, particularly in creating novel therapeutics that mimic natural peptides. Its structural features allow for modifications that can enhance bioactivity and selectivity.
Example: Antimicrobial Agents
Research has shown that peptidomimetics synthesized using Fmoc-THNCA can be designed to target specific bacterial strains effectively. The amphipathic nature of these compounds contributes to their ability to disrupt bacterial membranes, providing a pathway for developing new antibiotics .
Data Table: Comparison of Peptide Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | High efficiency, easy purification | Requires specialized equipment |
| Liquid-Phase Synthesis | Simpler setup, no special equipment needed | Lower yields and more complex purification |
| Microwave-Assisted Synthesis | Faster reaction times | Limited scalability |
Bioconjugation Techniques
Fmoc-THNCA can also be employed in bioconjugation strategies where peptides or proteins are conjugated with other biomolecules (e.g., drugs or imaging agents). This application is crucial for developing targeted therapies and diagnostic tools.
Example: Targeted Drug Delivery
In one study, Fmoc-THNCA was used to create conjugates that could deliver therapeutic agents specifically to cancer cells, enhancing the efficacy of treatment while minimizing side effects .
Mechanism of Action
The mechanism of action of Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further coupling reactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Functional Group Influence: The Fmoc group in the target compound enhances solubility in organic solvents (e.g., DMF, THF) compared to the unsubstituted carboxylic acid (Compound a), which is less lipophilic . Compound c (nitrile) offers metabolic stability and is often used in kinase inhibitors, contrasting with the Fmoc derivative’s role in temporary protection strategies .
Stereochemical and Conformational Differences :
- The Fmoc group introduces steric hindrance, limiting rotational freedom around the C1-N bond. This rigidity is absent in Compound a , which adopts a more flexible conformation .
- The tetralin ring’s chair-like conformation in the target compound may enhance binding affinity to hydrophobic pockets compared to planar naphthalene derivatives.
Synthetic Utility: The Fmoc derivative is preferred in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy, whereas Compound a requires additional activation for coupling .
Research and Pharmacopeial Considerations
- Thermal Stability : The high boiling point (840.3°C) of the Fmoc compound indicates robustness under high-temperature reactions, unlike Compound b , which may degrade due to its amide linkage .
Biological Activity
Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid (Fmoc-TNCA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of Fmoc-TNCA, focusing on its synthesis, mechanisms of action, and applications in therapeutic contexts.
Fmoc-TNCA is characterized by its molecular formula and a molecular weight of 413.47 g/mol. It is typically utilized in research settings and is classified as an irritant . The compound's structure includes a tetrahydronaphthalene moiety which is significant for its biological interactions.
Synthesis Methods
The synthesis of Fmoc-TNCA generally involves the following steps:
- Formation of the Tetrahydronaphthalene Framework : This can be achieved through cyclization reactions involving appropriate precursors.
- Fmoc Protection : The amino group is protected using the Fmoc (9-fluorenylmethoxycarbonyl) group to facilitate further reactions without compromising the amino functionality.
- Carboxylic Acid Formation : The final step involves the introduction of the carboxylic acid group, which is crucial for biological activity.
Anticancer Activity
Research indicates that Fmoc-TNCA exhibits significant anticancer properties. In one study, derivatives of tetrahydronaphthalene compounds demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve DNA intercalation and disruption of cellular processes .
- Case Study : A derivative of Fmoc-TNCA showed an IC50 value of 0.13 µM against human leukemia cells (CEM), indicating potent cytotoxicity compared to other tested compounds .
Antimicrobial Properties
Fmoc-TNCA has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.
- Inhibition Zones : Compounds derived from Fmoc-TNCA exhibited inhibition zones ranging from 9 to 20 mm against various bacterial strains, with minimum inhibitory concentration (MIC) values between 6 to 12.5 µg/mL .
The biological activities of Fmoc-TNCA can be attributed to several mechanisms:
- DNA Binding : The compound's structure facilitates binding to DNA, which may interfere with replication and transcription processes.
- Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that Fmoc-TNCA induces oxidative stress in cells, contributing to its anticancer effects .
Comparative Analysis of Biological Activity
| Activity Type | IC50 Value (µM) | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Anticancer (CEM) | 0.13 | N/A | N/A |
| Antimicrobial | N/A | 9 - 20 | 6 - 12.5 |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Fmoc-1-amino-1,2,3,4-tetrahydro-naphthalene-1-carboxylic acid, and how can purity be optimized during synthesis?
- Methodology : The compound is typically synthesized via Fmoc-protection of the primary amine group using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate). Critical steps include pH control during derivatization to avoid side reactions such as hydrolysis of the Fmoc group . Purification is achieved via reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water with 0.1% trifluoroacetic acid to resolve unreacted starting materials and byproducts. Purity >98% is confirmed by analytical HPLC and mass spectrometry .
Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies stereochemical integrity and confirms the absence of rotamers. Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the tetralin backbone protons (δ 1.5–2.8 ppm) .
- HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺ or [M-H]⁻) validate identity and purity. Use C18 columns with UV detection at 254 nm .
Q. How should this compound be stored to ensure long-term stability, and what are common degradation pathways?
- Methodology : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Degradation occurs via Fmoc group cleavage (pH-sensitive) or oxidation of the tetralin ring. Regular stability testing via TLC or HPLC is recommended .
Advanced Research Questions
Q. How can coupling efficiency of this amino acid derivative in solid-phase peptide synthesis (SPPS) be improved, particularly for sterically hindered sequences?
- Methodology :
- Activation : Use HATU/DIPEA in DMF for efficient activation of the carboxylic acid group.
- Double Coupling : Apply two consecutive coupling cycles (10–30 min each) for sterically challenging residues.
- Microwave Assistance : Microwave irradiation (50°C, 20 W) enhances reaction kinetics, reducing aggregation .
Q. What strategies are effective in resolving contradictions in stereochemical assignment between computational predictions and experimental data (e.g., NMR/XRPD)?
- Methodology :
- Dynamic NMR : Analyze temperature-dependent splitting of diastereotopic protons to confirm conformational flexibility.
- VCD/ROA Spectroscopy : Compare experimental vibrational circular dichroism with DFT-calculated spectra for absolute configuration .
- Crystallography : XRPD or single-crystal X-ray diffraction provides definitive stereochemical evidence .
Q. How do solvent polarity and temperature affect the compound’s conformational stability in solution, and what implications does this have for reactivity?
- Methodology :
- Variable-Temperature NMR : Track chemical shift changes (e.g., tetralin ring protons) to identify preferred conformers in solvents like DMSO (polar) vs. THF (nonpolar).
- MD Simulations : Molecular dynamics simulations (AMBER/CHARMM force fields) correlate solvent effects with observed reactivity trends (e.g., acyl-transfer rates) .
Q. What advanced techniques can quantify trace impurities (e.g., de-Fmoc byproducts) in this compound, and how are detection limits optimized?
- Methodology :
- LC-HRMS : High-resolution mass spectrometry with ion mobility separation distinguishes isobaric impurities.
- 2D-LC : Orthogonal separation (e.g., HILIC followed by reverse-phase) enhances resolution of polar byproducts.
- LOQ Optimization : Use isotopic internal standards (e.g., ¹³C-labeled analogs) to achieve ppb-level sensitivity .
Methodological Notes
- Data Contradictions : Discrepancies in analytical results (e.g., NMR vs. computational models) often arise from solvent effects or dynamic equilibria. Triangulate data using multiple techniques .
- Synthesis Troubleshooting : If coupling yields drop below 70%, check for moisture in reagents or Fmoc group hydrolysis via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
